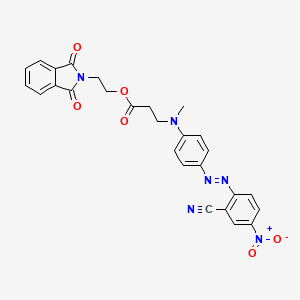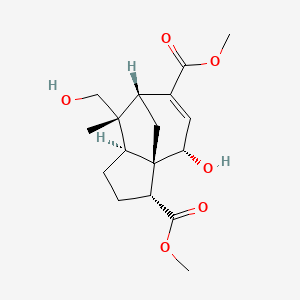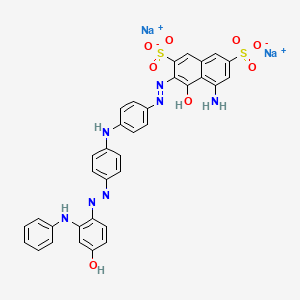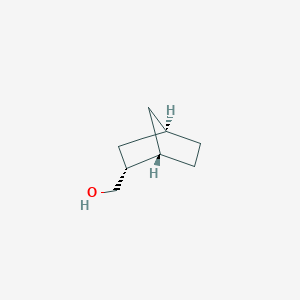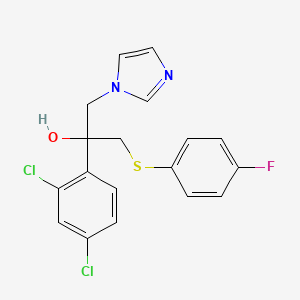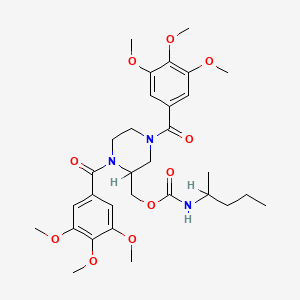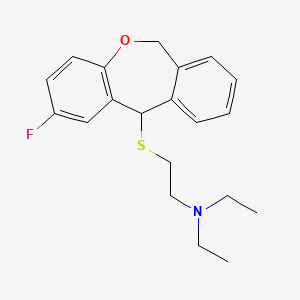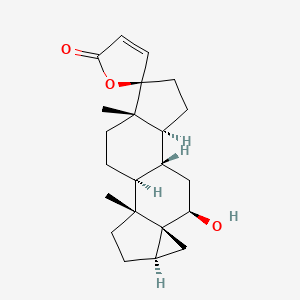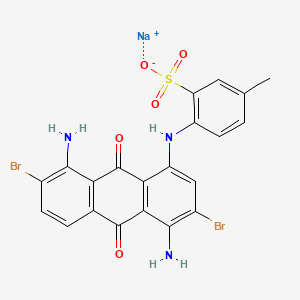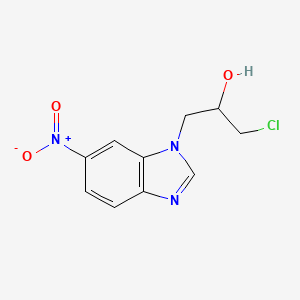
alpha-(Chloromethyl)-6-nitro-1H-benzimidazole-1-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(Chloromethyl)-6-nitro-1H-benzimidazole-1-ethanol is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of a chloromethyl group, a nitro group, and an ethanol group attached to the benzimidazole core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for chloromethylation is the Blanc chloromethylation reaction, which involves the reaction of formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions are typically acidic, and the temperature is maintained at a moderate level to ensure the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly catalysts and solvents can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(Chloromethyl)-6-nitro-1H-benzimidazole-1-ethanol can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ethanol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Substitution: New benzimidazole derivatives with different functional groups.
Reduction: 6-amino-1H-benzimidazole derivatives.
Oxidation: Benzimidazole carboxylic acids or aldehydes.
Aplicaciones Científicas De Investigación
Alpha-(Chloromethyl)-6-nitro-1H-benzimidazole-1-ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the presence of the nitro group, which can be bioactive.
Medicine: Potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of alpha-(Chloromethyl)-6-nitro-1H-benzimidazole-1-ethanol involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to antimicrobial or anticancer effects . The chloromethyl group can also form covalent bonds with nucleophilic sites in biological molecules, further enhancing its bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
6-Nitro-1H-benzimidazole: Lacks the chloromethyl and ethanol groups, making it less reactive.
1H-Benzimidazole-1-ethanol: Lacks the nitro and chloromethyl groups, reducing its potential bioactivity.
Alpha-(Chloromethyl)-1H-benzimidazole: Lacks the nitro group, which is crucial for certain biological activities.
Uniqueness
Alpha-(Chloromethyl)-6-nitro-1H-benzimidazole-1-ethanol is unique due to the combination of the chloromethyl, nitro, and ethanol groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
126930-66-3 |
|---|---|
Fórmula molecular |
C10H10ClN3O3 |
Peso molecular |
255.66 g/mol |
Nombre IUPAC |
1-chloro-3-(6-nitrobenzimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C10H10ClN3O3/c11-4-8(15)5-13-6-12-9-2-1-7(14(16)17)3-10(9)13/h1-3,6,8,15H,4-5H2 |
Clave InChI |
JLYHLWNWECTEBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])N(C=N2)CC(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


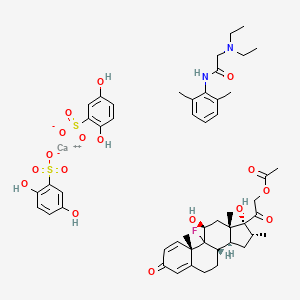
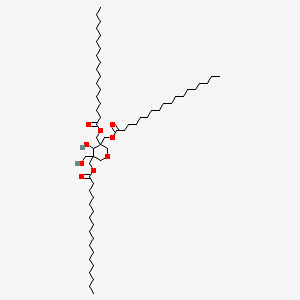
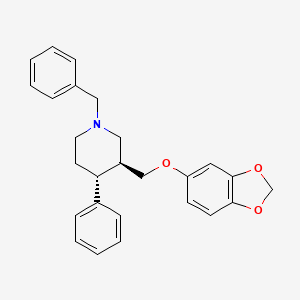

![[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide](/img/structure/B15192403.png)
